(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide
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Overview
Description
(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenethylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acrylamide moiety can be introduced via a Michael addition reaction, where the cyano group is added to the acrylamide precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of less toxic reagents and solvents can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, leading to modulation of their activity. This can result in various pharmacological effects, such as altered neurotransmitter release or receptor activation .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a piperazine ring and fluorophenyl group, but with different substituents on the triazine ring.
1-(4-Fluorophenyl)piperazine: A simpler compound with only the piperazine and fluorophenyl groups.
Uniqueness
(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is unique due to its combination of the piperazine ring, fluorophenyl group, and phenethylacrylamide moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c23-20-6-8-21(9-7-20)27-14-12-26(13-15-27)17-19(16-24)22(28)25-11-10-18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,25,28)/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBOZOBACQYORK-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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